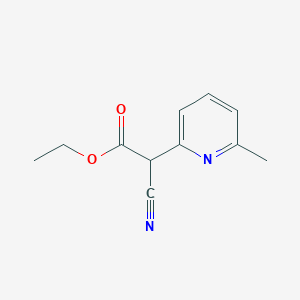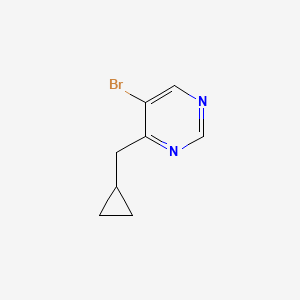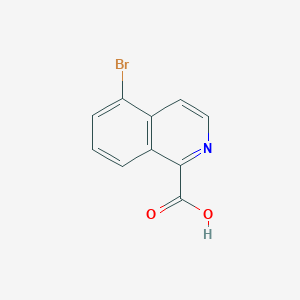
5-Bromoisoquinoline-1-carboxylic acid
Overview
Description
5-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It has a molecular weight of 252.07 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-1-isoquinolinecarboxylic acid . The InChI code is 1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Photolabile Protecting Group
5-Bromoisoquinoline derivatives have been used as photolabile protecting groups for carboxylic acids. A study highlighted the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), which showed greater single photon quantum efficiency compared to other photolabile groups. It also demonstrated sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications due to its increased solubility and low fluorescence, specifically as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthetic Bromination Studies
5-Bromoisoquinoline is also a subject of interest in synthetic chemistry. Research focused on the regioselective monobromination of isoquinoline in concentrated sulfuric acid using various brominating agents. The study provided insights into the factors affecting the bromination process, such as the choice of brominating agent, acid, temperature, and concentration, emphasizing the delicate nature of these reactions and their sensitivity to conditions (Brown & Gouliaev, 2004).
Drug Design and PARP-1 Inhibition
In drug design, 5-Bromoisoquinoline derivatives have been explored for their therapeutic activities. A class of quinoline-8-carboxamides, maintaining the required pharmacophore conformation through intramolecular hydrogen bonding, was synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This study highlighted the potential of these compounds in therapeutic applications due to their significant inhibitory activity, with one of the compounds showing an IC50 value of 500 nM (Lord et al., 2009).
Fluorescent Brightening Agents
5-Bromoisoquinoline derivatives have been investigated for their potential use as fluorescent brightening agents. A study outlined the synthesis of various compounds and their potential application as fluorescent brightening agents, demonstrating the versatility of 5-bromoisoquinoline derivatives in material science and their possible utility in enhancing the brightness of materials (Rangnekar & Shenoy, 1987).
Safety and Hazards
Properties
IUPAC Name |
5-bromoisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXXNDCVWRDKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745092 | |
| Record name | 5-Bromoisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111311-65-9, 1253654-73-7 | |
| Record name | 5-Bromoisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoisoquinoline-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride](/img/structure/B1510599.png)
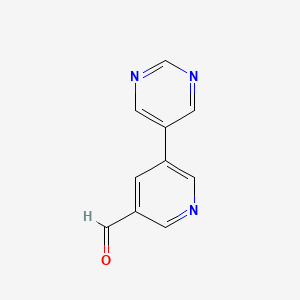
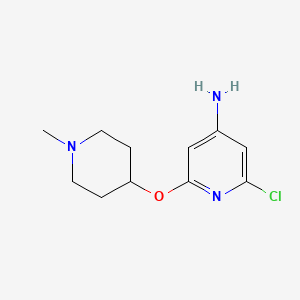
![3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1510616.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1510634.png)




